N-[4-(2-oxoethyl)cyclohexyl]acetamide
Description
N-[4-(2-oxoethyl)cyclohexyl]acetamide (CAS: 946599-01-5) is a cyclohexane derivative featuring a 2-oxoethyl substituent at the para position of the cyclohexyl ring and an acetamide group. Its molecular formula is C₁₁H₁₇NO₂, with a molecular weight of 195.26 g/mol.
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
N-[4-(2-oxoethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C10H17NO2/c1-8(13)11-10-4-2-9(3-5-10)6-7-12/h7,9-10H,2-6H2,1H3,(H,11,13) |
InChI Key |
YCHMBPAKTRVRIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCC(CC1)CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxoethyl)cyclohexyl]acetamide typically involves the reaction of trans-4-(2-Oxo-ethyl)-cyclohexanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-oxoethyl)cyclohexyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Hydroxyl derivatives
Substitution: Various substituted amides and esters
Scientific Research Applications
N-[4-(2-oxoethyl)cyclohexyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-[4-(2-oxoethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Cyclohexane Ring
N-(4-Oxocyclohexyl)acetamide (CAS 27514-08-5)
- Structure : Features a ketone group directly on the cyclohexane ring (4-oxo) instead of a 2-oxoethyl chain.
- Properties : Higher rigidity due to the ring-conjugated ketone. Synthesized via alkaline hydrolysis in acetonitrile (36% yield) .
2-Chloro-N-(4-ethylcyclohexyl)acetamide (CAS 915924-28-6)
- Structure : Chlorine substituent on the acetamide and an ethyl group on the cyclohexane.
- Properties: Molecular weight 203.71 g/mol, LogP 2.8, indicating higher lipophilicity.
- Key Difference : Increased lipophilicity may enhance membrane permeability but reduce aqueous solubility relative to the target compound.
N-[4-(Cyclopentylmethyl)cyclohexyl]acetamide (CAS 37875-17-5)
Aromatic vs. Aliphatic Backbones
N-[4-(2-oxoethyl)phenyl]acetamide
- Structure : Replaces the cyclohexane with a phenyl ring.
- However, reduced metabolic stability compared to aliphatic cyclohexane derivatives .
N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide
Pharmacologically Active Analogs
ISRIB-A13 and ISRIB-A14
- Structures: Phenoxy-substituted acetamides (e.g., 4-cyanophenoxy in ISRIB-A13).
- Properties: Used as eIF2B antagonists. Electron-withdrawing groups (e.g., cyano) enhance binding affinity to eIF2B, with ISRIB-A14 synthesized in 86% yield .
- Key Difference : The target compound lacks aromatic substituents, suggesting divergent biological targets.
Physicochemical and Pharmacokinetic Profiles
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